molecular formula C10H8BrNO B8680855 4-Allyloxy-3-bromo-benzonitrile

4-Allyloxy-3-bromo-benzonitrile

Cat. No. B8680855
M. Wt: 238.08 g/mol
InChI Key: ZDOWYXJNAKKFJX-UHFFFAOYSA-N
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Patent
US08580780B2

Procedure details

Mix 3-bromo-4-hydroxy-benzonitrile (1.520 g, 8.0 mmol), allyl bromide (1.161g, 9.6 mmol), potassium carbonate (3.317 g, 24 mmol) and potassium iodide (133 mg, 0.1 mmol) in acetone (80 mL). Heat the mixture to reflux for 12 h. Cool to ambient temperature, add EtOAc, wash the organic layer with water, and extract the aqueous layer twice with EtOAc. Dry the combined organic extracts over Na2SO4, filter and concentrate. Purify by chromatography on silica gel eluting with EtOAc/hexane (1:8) to obtain the desired intermediate.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.161 g
Type
reactant
Reaction Step One
Quantity
3.317 g
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].[CH2:11](Br)[CH:12]=[CH2:13].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(C)=O.CCOC(C)=O>[CH2:13]([O:10][C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[Br:1])[CH:12]=[CH2:11] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1O
Name
Quantity
1.161 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
3.317 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
133 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
WASH
Type
WASH
Details
wash the organic layer with water
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel eluting with EtOAc/hexane (1:8)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C=C(C#N)C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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